molecular formula C7H8F3NO B2534466 2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one CAS No. 2241130-78-7

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one

Cat. No.: B2534466
CAS No.: 2241130-78-7
M. Wt: 179.142
InChI Key: OJBRAZAWYHRBAV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one (CAS 2241130-78-7) is a high-purity chemical building block with significant research value in medicinal chemistry. This compound, with the molecular formula C7H8F3NO and a molecular weight of 179.14 g/mol, belongs to the tetrahydropyridine family and features a reactive trifluoroacetyl group . Its primary research application is in the investigation of new therapeutic strategies against Mycobacterium tuberculosis . Derivatives of this tetrahydropyridine compound have been identified as potent efflux pump inhibitors (EPIs) . In bacterial cells, efflux pumps are a key mechanism of drug resistance, and inhibiting them can restore the effectiveness of existing antibiotics. Research indicates that this compound can enhance the efficacy of anti-tuberculosis treatments by preventing the bacterium from expelling antimicrobial drugs, thereby re-sensitizing drug-resistant strains . This makes it a crucial tool for scientists studying mechanisms of antimicrobial resistance and developing novel adjunct therapies for difficult-to-treat bacterial infections. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBRAZAWYHRBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetophenone with 1,4,5,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacterial cells, preventing the expulsion of antibiotics and thereby enhancing their efficacy . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is compared below with six analogs, focusing on substituents, ring saturation, and applications.

Table 1: Key Comparisons of Tetrahydropyridine and Related Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Role Evidence ID
2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one (NUNL02) C₇H₈F₃NO 179.13 Trifluoroacetyl at position 3 Anti-TB efflux pump inhibitor
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethan-1-one C₇H₁₁NO 125.17 Acetyl at position 3 Synthesis precursor
1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one (ATHP) C₇H₁₁NO 125.17 Acetyl at position 2 Mousy off-flavor in wines
2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one C₇H₄F₃NO 175.11 Trifluoroacetyl on pyridine (unsaturated ring) Synthetic building block
1-(1-Benzyl-1,4,5,6-tetrahydropyridin-3-yl)ethanone C₁₄H₁₇NO 215.29 Benzyl at position 1, acetyl at position 3 Intermediate in organic synthesis
2,2,2-Trifluoro-1-[(2R)-5-methylidene-2-(propan-2-yl)piperidin-1-yl]ethan-1-one C₁₂H₁₆F₃NO 247.26 Trifluoroacetyl on piperidine with isopropyl group Synthetic compound (unreported bioactivity)

Substituent Effects on Activity

  • Trifluoroacetyl vs. Acetyl : The trifluoro group in the target compound enhances lipophilicity and electron-withdrawing effects compared to acetylated analogs (e.g., 1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one). This likely improves membrane permeability and metabolic stability, critical for anti-TB activity .
  • Positional Isomerism : ATHP (acetyl at position 2) is associated with wine spoilage but lacks reported antimicrobial activity, highlighting how substituent position dictates functional roles .

Ring Saturation and Conformational Flexibility

  • Tetrahydropyridine vs. In contrast, the fully saturated piperidine derivative (Table 1, last entry) may exhibit restricted flexibility, though its bioactivity remains unexplored .
  • Pyridine vs. Tetrahydropyridine : The unsaturated pyridine ring in 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one reduces electron density, altering reactivity compared to tetrahydropyridines .

Physicochemical Properties

  • pKa and Solubility: The trifluoroacetyl group lowers the pKa of the target compound (predicted ~7.57) compared to non-fluorinated analogs (e.g., 1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one, pKa ~7.57), influencing ionization and solubility under physiological conditions .
  • Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (179.13 g/mol) and trifluoromethyl group enhance lipophilicity, likely improving bioavailability compared to analogs like ATHP (125.17 g/mol) .

Biological Activity

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one (CAS Number: 2241130-78-7) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by a trifluoromethyl group and a tetrahydropyridine moiety, which are known to influence its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

The molecular formula of this compound is C7H8F3NOC_7H_8F_3NO with a molecular weight of 179.14 g/mol. The structure includes a tetrahydropyridine ring that is crucial for its biological interactions.

PropertyValue
CAS Number2241130-78-7
Molecular FormulaC7H8F3NO
Molecular Weight179.14 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Recent studies have highlighted the compound's role as an efflux pump inhibitor in Mycobacterium tuberculosis (M. tuberculosis). This is particularly significant in the context of multidrug-resistant strains of tuberculosis. The compound has been shown to enhance the susceptibility of resistant strains to standard anti-TB drugs such as rifampicin by inhibiting the efflux mechanisms that bacteria use to expel these drugs from their cells .

Case Study: Mycobacterium tuberculosis

In a study conducted on two strains of M. tuberculosis, derivatives of 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone (referred to as NUNL02) demonstrated significant synergistic effects when combined with rifampicin. The study found that NUNL02 not only increased drug susceptibility but also exhibited bactericidal activity under nutrient-deprived conditions . This suggests that the compound could be developed into an adjuvant therapy for TB treatment.

Biological Activity

The biological activity of this compound extends beyond its use against M. tuberculosis. The tetrahydropyridine structure is known for various pharmacological effects including:

Research Findings

A comprehensive review of literature indicates that compounds containing tetrahydropyridine rings often exhibit antimicrobial , antiviral , and neuroprotective activities. Notably:

  • Antimicrobial Efficacy : Research suggests that derivatives can act effectively against various bacterial strains by disrupting their efflux mechanisms .
  • Synergistic Effects : The combination of this compound with traditional antibiotics enhances efficacy against resistant strains .

Q & A

Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one, and how can purity (>95%) be optimized?

The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation using 1,4,5,6-tetrahydropyridine as a starting material. Key steps include:

  • Acylation : Reacting tetrahydropyridine with trifluoroacetic anhydride under inert conditions (e.g., nitrogen atmosphere) at 0–5°C for 2–4 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity. Optimization involves adjusting reaction time, temperature, and catalyst (e.g., Lewis acids like AlCl₃) to minimize byproducts like N-acyl derivatives .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • ¹H/¹³C NMR : The tetrahydropyridine ring protons appear as multiplet signals at δ 2.5–3.5 ppm, while the trifluoroacetyl group shows a singlet at δ 3.8–4.2 ppm (¹H) and a quartet at δ 115–120 ppm (¹⁹F-coupled ¹³C) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 201.15 (M⁺) confirms the molecular weight .
  • X-ray Crystallography : Resolves bond angles and confirms the planar geometry of the ketone moiety .

Q. What are the primary biological activities reported for this compound?

It exhibits potent Mycobacterium tuberculosis efflux pump inhibition, reducing minimum inhibitory concentrations (MICs) of rifampicin by 4–8× in vitro. Activity is measured via microbroth dilution assays and ethidium bromide accumulation studies .

Advanced Research Questions

Q. How does the compound’s mechanism of action as an efflux pump inhibitor differ from known inhibitors like verapamil?

Unlike verapamil (a calcium channel blocker repurposed for efflux inhibition), this compound directly binds to the AcrB subunit of the M. tuberculosis efflux pump via hydrogen bonding with Thr-678 and π-π stacking with Phe-666. This is validated through:

  • Molecular Docking : AutoDock Vina simulations (binding energy: −9.2 kcal/mol).
  • Site-Directed Mutagenesis : Mutations at Thr-678 reduce inhibitory efficacy by 70% .

Q. What strategies are recommended to resolve contradictory data on its efficacy across bacterial strains?

Discrepancies in MIC values (e.g., 2 µg/mL vs. 8 µg/mL) may arise from strain-specific efflux pump expression or assay conditions. Mitigation strategies include:

  • Standardizing culture media (e.g., Middlebrook 7H9 vs. LB broth).
  • Using isogenic efflux pump knockout strains as controls.
  • Meta-analysis of multiple datasets to identify confounding variables .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Key SAR findings:

  • Tetrahydropyridine Ring : Saturation (vs. aromatic pyridine) enhances membrane permeability (logP = 1.8 vs. 1.2).
  • Trifluoromethyl Group : Replacement with Cl or NO₂ reduces activity by 50–80%.
  • Positional Isomerism : 3-Substituted analogs show 3× higher potency than 2-substituted derivatives .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • Murine TB Model : Administer 10–50 mg/kg orally; measure plasma concentration via LC-MS (Tₘₐₓ: 2 h, Cₘₐₓ: 1.2 µg/mL).
  • Toxicity Screening : Hepatotoxicity risk is assessed through ALT/AST levels (elevated >3× baseline indicates dose adjustment) .

Methodological Tables

Q. Table 1. Comparative Efficacy Against M. tuberculosis Strains

Strain TypeMIC (µg/mL)Efflux Pump Expression (RT-qPCR)
Wild-Type H37Rv2.01.0× (baseline)
ΔacrB Knockout0.5Not detected
MDR-TB Clinical8.04.2×

Q. Table 2. Optimization of Synthetic Yield

CatalystSolventTemp (°C)Yield (%)Purity (%)
AlCl₃DCM06592
BF₃·Et₂OToluene−107895
NoneEthanol254588

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